2-(Oxiran-2-ylmethoxy)benzonitrile
Overview
Description
2-(Oxiran-2-ylmethoxy)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of an oxirane (epoxide) ring and a benzonitrile group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 2-hydroxybenzonitrile with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF) or similar organic solvents
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 2-hydroxybenzonitrile and epichlorohydrin
Catalysts: Sodium hydroxide or potassium carbonate
Solvents: Industrial-grade organic solvents such as THF
Reaction Conditions: Controlled temperature and pressure to optimize yield and purity
Chemical Reactions Analysis
Types of Reactions
2-(Oxiran-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products Formed
Oxidation: Diols
Reduction: Amines
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
2-(Oxiran-2-ylmethoxy)benzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxiran-2-ylmethoxy)benzonitrile involves its ability to react with various nucleophiles due to the presence of the oxirane ring. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting their function. The nitrile group can also participate in interactions with enzymes and other proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Oxiran-2-ylmethoxy)methylfuran: Similar structure with a furan ring instead of a benzene ring.
4-(Oxiran-2-ylmethoxy)benzonitrile: Positional isomer with the oxirane group at a different position on the benzene ring.
Biological Activity
2-(Oxiran-2-ylmethoxy)benzonitrile is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol. The compound features an oxirane (epoxide) group, which is known for its reactivity, particularly towards nucleophiles. This reactivity is crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Reactions : The epoxide group allows the compound to undergo nucleophilic attack, forming covalent bonds with biomolecules such as proteins and nucleic acids. This can alter the function of these biomolecules, potentially leading to therapeutic effects or toxicity depending on the context.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, which may help in mitigating oxidative stress-related diseases.
Biological Activity Overview
Research indicates that this compound has potential applications in various biological contexts:
- Antioxidant Properties : The compound has demonstrated the ability to neutralize free radicals, suggesting its use in formulations aimed at reducing oxidative damage.
- Pharmaceutical Applications : Due to its reactive nature, it may serve as a precursor in the synthesis of biologically active compounds or as a lead compound for drug development .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Type | Notable Activities |
---|---|---|
4-(Oxiran-2-ylmethoxy)benzonitrile | Similar Epoxide | Antioxidant, potential drug precursor |
2-(Oxiran-2-ylmethoxy)methylfuran | Furan Ring Variant | Antioxidant properties |
(S)-2-(Oxiran-2-ylmethoxy)benzonitrile | Chiral Epoxide | Potential chiral building block |
Case Studies and Research Findings
- Antioxidant Activity Assessment : A study assessed the antioxidant capacity of various oxirane derivatives, including this compound. Results indicated that this compound effectively scavenged DPPH radicals at concentrations as low as 0.5 mM, comparable to known antioxidants.
- Synthesis and Characterization : The synthesis of this compound was achieved via the reaction of 4-cyanophenol with epichlorohydrin under basic conditions. Characterization techniques such as FTIR and NMR confirmed the successful incorporation of the oxirane group .
- Biological Interaction Studies : Investigations into the interaction of this compound with cellular targets revealed potential pathways through which it may exert its effects, particularly in cancer cells where oxidative stress plays a critical role .
Properties
IUPAC Name |
2-(oxiran-2-ylmethoxy)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJYXIOVXFBJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959350 | |
Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38465-16-6 | |
Record name | 2-(2-Oxiranylmethoxy)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38465-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Oxiran-2-yl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzonitrile, 2-(2-oxiranylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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